Tyr-Ala

Vue d'ensemble

Description

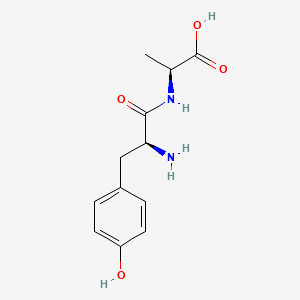

Tyrosine-alanine, communément appelé Tyr-Ala, est un dipeptide composé des acides aminés tyrosine et alanine. Ce composé a suscité un intérêt considérable en raison de ses avantages potentiels pour la santé, en particulier ses propriétés antioxydantes et son rôle dans la régulation du glycométabolisme .

Mécanisme D'action

Target of Action

Tyr-Ala, a dipeptide, has been found to interact with several targets in the body. It has been identified as a Cathepsin L inhibitor , which is a lysosomal cysteine proteinase involved in protein degradation. It also interacts with Dipeptidyl Peptidase-4 (DPP4) , an enzyme that cleaves proteins containing a position 2 alanine or proline.

Mode of Action

This compound’s interaction with its targets leads to various changes in cellular processes. As a Cathepsin L inhibitor, it acts at the early phase of the infection cycle of certain viruses, including SARS-CoV-2 . This results in antiviral activity against these viruses in specific cell types . In the case of DPP4, it is cleaved to release the dipeptide, which is

Analyse Biochimique

Biochemical Properties

Tyr-Ala plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, L-amino acid ligases from Bacillus subtilis and Bacillus pumilus have been used to synthesize this compound . These enzymes facilitate the condensation of tyrosine and alanine to form the dipeptide. Additionally, this compound has been shown to promote melanin synthesis in certain cell types .

Cellular Effects

This compound influences various cellular processes and functions. In studies involving B16-F10 mouse melanoma cells, this compound was found to promote melanin production without exhibiting toxic effects at concentrations ranging from 100 to 800 μmol/L . This suggests that this compound can modulate cell signaling pathways and gene expression related to melanin synthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, influencing their activity. For example, the enzymatic synthesis of this compound involves the binding of tyrosine and alanine to L-amino acid ligases, leading to the formation of the dipeptide . This interaction is crucial for the efficient production of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable under specific conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have indicated that this compound can maintain its activity and promote melanin synthesis over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal concentrations, this compound promotes melanin synthesis without causing toxicity . At higher doses, there may be adverse effects, although specific toxic thresholds have not been extensively studied.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as L-amino acid ligases and polyphosphate kinase, which are essential for its synthesis . These interactions influence metabolic flux and the levels of metabolites involved in the synthesis of this compound.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Tyr-Ala peut être réalisée par diverses méthodes. Une approche efficace implique l'utilisation de la L-aminoacide ligase couplée à un système de régénération de l'ATP. Dans cette méthode, les L-aminoacide ligases de Bacillus subtilis et Bacillus pumilus sont utilisées pour catalyser la condensation de la tyrosine et de l'alanine . La réaction est optimisée en utilisant la polyphosphate kinase pour la régénération de l'ATP, ce qui entraîne un rendement élevé de this compound .

Une autre méthode implique la synthèse peptidique enzymatique en phase solide (SPEPS) utilisant la carboxypeptidase Y recombinante comme catalyseur. Cette méthode implique trois étapes : la fixation du donneur d'acyle N-protégé à une résine solide, le couplage avec l'acide aminé, puis le clivage du produit de la résine .

Méthodes de production industrielle

La production industrielle de this compound utilise généralement la catalyse en cascade enzymatique en raison de son rendement élevé et de sa spécificité envers le substrat. Cette méthode est respectueuse de l'environnement et a été appliquée avec succès à la production de divers produits biochimiques .

Analyse Des Réactions Chimiques

Types de réactions

Tyr-Ala subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers produits, en fonction des conditions et des réactifs utilisés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de this compound, conduisant à différents dérivés.

Substitution : Les réactions de substitution peuvent se produire au niveau des groupes amino ou carboxyle, ce qui entraîne la formation de nouveaux composés.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent le peroxyde d'hydrogène pour l'oxydation, le borohydrure de sodium pour la réduction et divers halogénoalcanes pour les réactions de substitution. Les conditions de ces réactions varient, mais elles impliquent généralement des températures et des niveaux de pH contrôlés pour garantir des rendements optimaux .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de quinones, tandis que la réduction peut donner des dérivés alcooliques .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : En chimie, this compound est utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.

Biologie : En recherche biologique, this compound est étudié pour son rôle dans les processus cellulaires et son potentiel comme agent thérapeutique.

Médecine : this compound s'est avéré prometteur dans la recherche médicale, en particulier dans le traitement du diabète de type 2.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec diverses cibles moléculaires et voies. Par exemple, this compound a été montré pour réguler la voie de signalisation PI3K/Akt, qui est associée au glycométabolisme . De plus, this compound peut inhiber la cathepsine L, une protéase impliquée dans l'entrée virale, ce qui en fait un agent antiviral potentiel .

Applications De Recherche Scientifique

Tyr-Ala has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a model compound to study peptide synthesis and reactions.

Biology: In biological research, this compound is studied for its role in cellular processes and its potential as a therapeutic agent.

Medicine: this compound has shown promise in medical research, particularly in the treatment of type 2 diabetes.

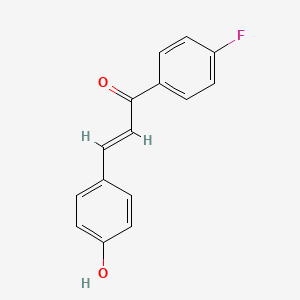

Comparaison Avec Des Composés Similaires

Composés similaires

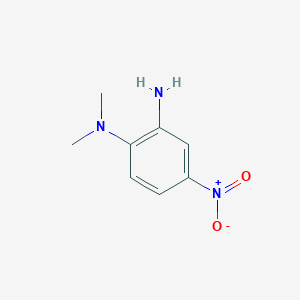

Les composés similaires à Tyr-Ala comprennent d'autres dipeptides tels que l'alanine-tyrosine (Ala-Tyr) et la tyrosine-glycine (Tyr-Gly). Ces composés partagent des similitudes structurelles mais diffèrent dans leurs séquences d'acides aminés et leurs propriétés spécifiques.

Unicité de this compound

This compound est unique en raison de sa combinaison spécifique de tyrosine et d'alanine, qui confère des propriétés antioxydantes distinctes et la capacité de réguler le glycométabolisme. Cela le rend particulièrement précieux dans la recherche médicale pour le traitement d'affections comme le diabète de type 2 .

Propriétés

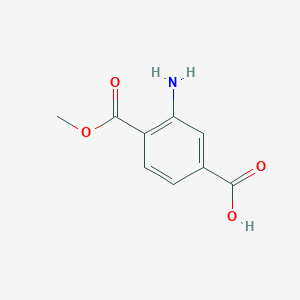

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKUJNGEGZDXGO-XVKPBYJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317223 | |

| Record name | Tyrosylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730-08-5 | |

| Record name | Tyrosylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

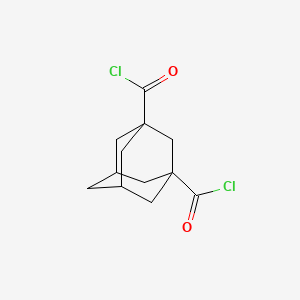

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)

![(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol](/img/structure/B1276500.png)

![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)